(3-氯苯乙烯基)硼酸

描述

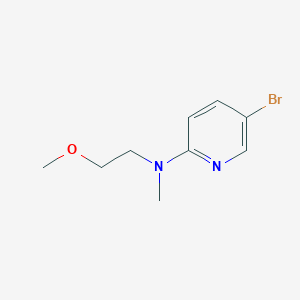

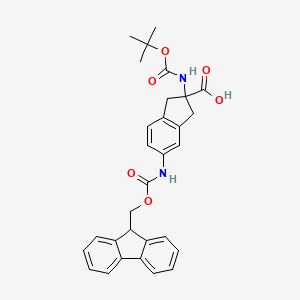

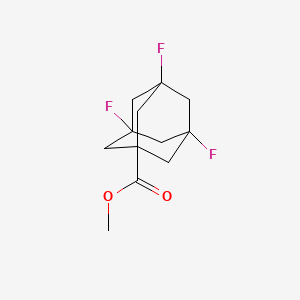

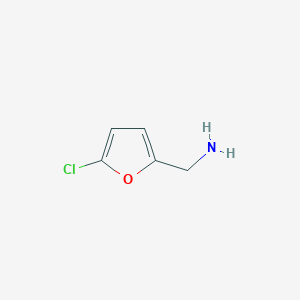

“(3-Chlorostyryl)boronic acid” is a type of boronic acid. It is also known by other names such as “Boronic acid, B-[(1E)-2-(3-chlorophenyl)ethenyl]-”, “(E)-(3-Chlorostyryl)boronic acid”, “(E)-2-(3-chlorophenyl)ethenylboronic acid”, and "(E)-(3-Chlorostyryl)boronic acid (contains varying amounts of Anhydride)" . The CAS number for this compound is 1258237-13-6 . The molecular formula is C8H8BClO2 and the molecular weight is 182.41 .

Synthesis Analysis

The synthesis of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperatures to prevent over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

Boronic acids, including “(3-Chlorostyryl)boronic acid”, have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems . They can form reversible covalent bonds with 1,2- and 1,3-diols .Physical And Chemical Properties Analysis

Boronic acids are hygroscopic . They are known to bind to diol and polyol motifs which are present in saccharides and catechols; they can also form bonds with nucleophilic amino acid side chains such as that of serine .科学研究应用

催化和有机反应

- 硼酸,包括 (3-氯苯乙烯基)硼酸等变体,在有机化学中用途广泛,特别是在催化中。它们用于氮杂-迈克尔加成等反应,能够合成稠密官能化的环己烷 (Hashimoto、Gálvez 和 Maruoka,2015)。

荧光化学传感器

- 硼酸与二醇相互作用形成环状配合物,可用于创建荧光传感器。它们被用来探测碳水化合物和其他生物活性物质,这使得它们在诊断和疾病治疗中具有重要意义 (Huang、Jia、Xie、Wang、Xu 和 Fang,2012)。

生物医学应用

- 在生物医学领域,含硼酸的聚合物对于治疗 HIV、肥胖、糖尿病和癌症等疾病很有价值。它们独特的反应性和溶解性使其适用于开发新的生物材料 (Cambre 和 Sumerlin,2011)。

传感应用

- 硼酸与二醇和路易斯碱(如氟化物或氰化物阴离子)的相互作用导致各种传感应用,从生物标记到治疗剂的开发 (Lacina、Skládal 和 James,2014)。

药物开发

- 硼酸用于开发酶抑制剂、用于癌症治疗的硼中子俘获剂,以及识别生物学上重要糖类的模拟物 (Yang、Gao 和 Wang,2003)。

作用机制

安全和危害

未来方向

Boronic acids, including “(3-Chlorostyryl)boronic acid”, are increasingly utilized in diverse areas of research. They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research directions include achieving target selectivity and minimizing related toxicity .

属性

IUPAC Name |

[(E)-2-(3-chlorophenyl)ethenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6,11-12H/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJVFZKMQTVCZFF-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C=CC1=CC(=CC=C1)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(/C=C/C1=CC(=CC=C1)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chlorostyryl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Quinolinecarbonitrile, 4-chloro-6-methoxy-7-[3-(4-morpholinyl)propoxy]-](/img/structure/B3252184.png)

![1-[4-(Aminomethyl)phenyl]ethan-1-ol](/img/structure/B3252223.png)